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molecular formula C9H10ClNO2 B3056838 N-(5-Chloro-2-methoxyphenyl)acetamide CAS No. 7463-32-3

N-(5-Chloro-2-methoxyphenyl)acetamide

Cat. No. B3056838
M. Wt: 199.63 g/mol
InChI Key: WKZLKZPMUWYXTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04211776

Procedure details

0.2 mol (31.5 g) of 2-amino-4-chloroanisole, 40 ml of absolute alcohol, 20 ml of acetic anhydride and a pinch of zinc powder are placed in a 150 ml flask; the solution is brought to reflux for 30 minutes. The reaction liquid is poured onto crushed ice. The product obtained is separated; it is crystallized in a methanol/water mixture (20/80).
Quantity
31.5 g
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[O:9][CH3:10].[C:11](OC(=O)C)(=[O:13])[CH3:12]>[Zn]>[C:11]([NH:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[O:9][CH3:10])(=[O:13])[CH3:12]

Inputs

Step One
Name
Quantity
31.5 g
Type
reactant
Smiles
NC1=C(C=CC(=C1)Cl)OC
Name
alcohol
Quantity
40 mL
Type
reactant
Smiles
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Zn]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The reaction liquid
ADDITION
Type
ADDITION
Details
is poured
CUSTOM
Type
CUSTOM
Details
onto crushed ice
CUSTOM
Type
CUSTOM
Details
The product obtained
CUSTOM
Type
CUSTOM
Details
is separated
CUSTOM
Type
CUSTOM
Details
it is crystallized in a methanol/water mixture (20/80)

Outcomes

Product
Name
Type
Smiles
C(C)(=O)NC1=C(C=CC(=C1)Cl)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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